N-(1H-indazol-6-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1H-indazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-5-10-12-9(7)4-8/h2-5H,1H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQHKYACTYMRFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Construction of the 1H-Indazole Ring System
The 1H-indazole core is a privileged scaffold in drug discovery, and various methods have been developed for its construction. These strategies often start from readily available substituted anilines or other aromatic precursors.
A common approach involves the diazotization of o-toluidines followed by an intramolecular cyclization. chemicalbook.com For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid at room temperature leads to the formation of the 1H-indazole ring through ring closure involving the methyl group. chemicalbook.com Similarly, o-alkynylanilines can undergo diazotization and subsequent cyclization to yield 3-substituted 1H-indazoles. chemicalbook.com
Another versatile method is the cyclization of o-haloaryl N-sulfonylhydrazones, often catalyzed by copper salts like Cu(OAc)₂·H₂O. nih.gov This approach allows for the synthesis of 1H-indazoles at lower temperatures and with lower catalyst loading compared to some other methods. nih.gov Furthermore, a one-pot domino process has been developed for the synthesis of 1-aryl-1H-indazoles from arylhydrazones of acetophenones or benzaldehydes, proceeding through a nucleophilic aromatic substitution (SNAr) ring closure. mdpi.com
The construction of the 1H-indazole ring can also be achieved from pyrazole (B372694) precursors. For example, Pd(OAc)₂/P(tBu)₃·HBF₄ can mediate the oxidative benzannulation of pyrazoles with internal alkynes to produce 1H-indazoles with various substituents on the benzene (B151609) ring. nih.gov
More recent advancements include metal-free and oxidant-free electrochemical methods. One such method involves the intramolecular cyclization of ketimines via N–H/N–H dehydrogenation coupling to construct the 1H-indazole scaffold. researchgate.net Another electrochemical approach utilizes the dehydrogenative C-N coupling of hydrazones. researchgate.net Silver(I)-mediated intramolecular oxidative C–H amination has also been shown to be an efficient method for synthesizing a variety of 3-substituted indazoles. researchgate.net
| Starting Material | Reagents and Conditions | Product | Reference |
| o-Toluidine | NaNO₂, Acetic Acid, Room Temperature | 1H-Indazole | chemicalbook.com |
| o-Alkynylanilines | Diazotization, Cyclization | 3-Substituted 1H-Indazoles | chemicalbook.com |
| o-Haloaryl N-sulfonylhydrazones | Cu(OAc)₂·H₂O | 1H-Indazoles | nih.gov |
| Pyrazoles and Internal Alkynes | Pd(OAc)₂/P(tBu)₃·HBF₄ | Substituted 1H-Indazoles | nih.gov |
| Ketimines | Electrochemical N–H/N–H Dehydrogenation | 1H-Indazoles | researchgate.net |
| Hydrazones | Electrochemical Dehydrogenative C-N Coupling | 1H-Indazoles | researchgate.net |
| Arylhydrazones | Ag(I)-mediated Intramolecular Oxidative C–H Amination | 3-Substituted 1H-Indazoles | researchgate.net |
Approaches for the Formation of the N-Acetyl Linkage
The formation of the N-acetyl linkage to produce N-(1H-indazol-6-yl)acetamide typically involves the acylation of 6-amino-1H-indazole or its derivatives. A standard and widely used method is the reaction of 6-aminoindazole with acetic anhydride. oup.comnih.gov This reaction can be performed under basic conditions to yield the desired acetamide (B32628). nih.gov
Alternatively, chloroacetyl chloride can be used as the acylating agent. For instance, the reaction of 6-amino-1H-indazole with chloroacetyl chloride in a solvent like tetrahydrofuran (B95107) (THF) can produce the corresponding chloroacetamide derivative, which can be a precursor for further functionalization. nih.gov
The direct acylation of the amino group on the indazole ring is a straightforward and efficient process. Partial hydrolysis of a diacetylated intermediate, N¹,6-diacetylindazole, can also yield 6-acetamidoindazole. oup.com
| Starting Material | Acylating Agent | Conditions | Product | Reference |
| 6-Aminoindazole | Acetic Anhydride | Basic Conditions | This compound | oup.comnih.gov |
| 6-Amino-1H-indazole | Chloroacetyl Chloride | THF | 2-Chloro-N-(1H-indazol-6-yl)acetamide | nih.gov |
| N¹,6-Diacetylindazole | Partial Hydrolysis | - | This compound | oup.com |
Regioselective Functionalization of the Indazole Core for this compound Derivatives
The functionalization of the this compound scaffold allows for the exploration of a wide chemical space and the generation of diverse derivatives. This can be achieved through substitutions on the indazole nitrogen atoms, modifications at the indazole carbon positions, and the introduction of various moieties at the acetamide N-substituent.
Substitutions on the Indazole Nitrogen Atoms (N1, N2)
Alkylation of the indazole nitrogen is a common strategy to introduce substituents. The reaction of this compound with an alkylating agent, such as an alkyl halide, in the presence of a base can lead to N1- or N2-alkylation. The regioselectivity of this reaction can be influenced by the nature of the alkylating agent, the base, and the reaction conditions. For example, methylation of 6-nitroindazole (B21905) with iodomethane (B122720) in the presence of potassium carbonate in DMF yields a mixture of N1- and N2-methylated isomers, with the N1-alkylated product being the major one. nih.gov Deprotonation with a strong base like sodium tert-butoxide followed by alkylation is another effective method for N-alkylation. google.com
Modifications at the Indazole Carbon Positions (C3, C4, C5, C7)
The functionalization of the carbon atoms of the indazole ring is crucial for creating structural diversity.
C3-Position: The C3 position of the indazole ring can be functionalized through various methods. For example, iodination of 6-nitroindazole at the C3 position can be achieved using iodine and a base like potassium carbonate. google.com The resulting 3-iodoindazole can then undergo further reactions, such as Suzuki or Heck couplings, to introduce aryl or vinyl groups. google.com Direct C-H activation is also a powerful tool for C3 functionalization. researchgate.net
C4, C5, and C7-Positions: While less common than C3 functionalization, modifications at other carbon positions are also possible. For instance, selective nitration of a nitroindazole can occur at different positions depending on the reaction conditions. google.com The introduction of substituents at these positions often relies on starting with appropriately substituted precursors before the indazole ring formation. C-H activation strategies are also being explored for the functionalization of these positions. nih.gov
Introduction of Diverse Chemical Moieties at the Acetamide N-Substituent
The acetamide nitrogen of this compound provides another site for diversification. The synthesis often starts with a functionalized acetamide precursor that is then coupled with 6-aminoindazole. For example, derivatives can be prepared where the acetyl group is part of a larger, more complex moiety. This can be achieved by using a substituted acetyl chloride or by modifying the acetyl group after its introduction. For instance, a chloroacetyl group can be introduced and subsequently reacted with various nucleophiles to introduce diverse chemical functionalities. nih.gov
| Functionalization Site | Reaction Type | Reagents/Conditions | Example Product | Reference |
| Indazole N1/N2 | Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaOtBu) | N-Alkyl-N-(1H-indazol-6-yl)acetamide | nih.govgoogle.com |
| Indazole C3 | Iodination | I₂, K₂CO₃ | N-(3-Iodo-1H-indazol-6-yl)acetamide | google.com |
| Indazole C3 | Suzuki/Heck Coupling | Aryl/vinyl boronic acid/ester or alkene, Pd catalyst | N-(3-Aryl/vinyl-1H-indazol-6-yl)acetamide | google.com |
| Acetamide N-Substituent | Nucleophilic Substitution | Chloroacetyl derivative, Nucleophile | N-(1H-indazol-6-yl)-2-(substituted)acetamide | nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomeric Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of N-(1H-indazol-6-yl)acetamide, providing detailed information about the hydrogen and carbon environments within the molecule.
The ¹H NMR spectrum provides precise information about the chemical environment of the protons. In a typical solvent like DMSO-d₆, the spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the amide proton (N-H), the indazole N-H proton, and the methyl protons of the acetamide (B32628) group.
The protons on the indazole ring exhibit characteristic chemical shifts and coupling patterns. For instance, data from a closely related compound, 2-chloro-2-fluoro-N-(1H-indazol-6-yl)acetamide, shows the indazole H-7 proton as a doublet of doublets and the H-5 proton as a doublet, which helps in assigning the substitution pattern. jst.go.jp The indazole N1-H proton typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm. jst.go.jp The amide N-H proton also presents as a singlet, with its chemical shift influenced by hydrogen bonding. The methyl group of the acetyl moiety characteristically appears as a sharp singlet further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ (acetyl) | ~2.1 | Singlet (s) | N/A |
| H-5 | ~7.2-7.3 | Doublet of doublets (dd) | J ≈ 8.8, 1.6 |
| H-4 | ~7.7 | Doublet (d) | J ≈ 8.8 |
| H-7 | ~8.1 | Singlet (s) | N/A |
| H-3 | ~8.0 | Singlet (s) | N/A |
| Amide N-H | ~10.7 | Broad Singlet (br s) | N/A |
| Indazole N-H | ~13.0 | Broad Singlet (br s) | N/A |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
¹³C NMR spectroscopy is essential for mapping the carbon framework of the molecule. The spectrum would display nine distinct signals corresponding to the nine carbon atoms in this compound. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the amide group is expected to resonate significantly downfield (around 169 ppm), while the methyl carbon will be found at the high-field end of the spectrum. The six aromatic carbons of the indazole ring and the C-3 carbon will have shifts in the aromatic region (approximately 100-142 ppm), with their exact positions determined by the substituent effects of the acetamido group and the fused pyrazole (B372694) ring.
To unequivocally assign all proton and carbon signals and confirm the connectivity, a suite of two-dimensional NMR experiments is employed. nptel.ac.in
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a correlation between the H-4 and H-5 protons on the benzene (B151609) portion of the indazole ring, confirming their adjacency.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These spectra correlate directly bonded proton and carbon atoms. Each protonated carbon would show a cross-peak with its attached proton(s), allowing for the direct assignment of carbon signals based on the already assigned proton spectrum.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations that help confirm stereochemistry and conformation. austinpublishinggroup.com A NOESY spectrum could show a correlation between the amide N-H proton and the H-5 and H-7 protons of the indazole ring, providing information about the rotational conformation around the C6-N bond.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Elucidation
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact molecular weight of the compound, which in turn confirms its elemental composition. ijpsm.com For this compound, the molecular formula is C₉H₉N₃O. HRMS can measure the mass of the molecular ion with very high precision (typically to four or more decimal places), allowing for the unambiguous confirmation of this formula.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O |
| Exact Mass (Monoisotopic) | 175.0746 g/mol |
| Expected [M+H]⁺ Ion | 176.0824 |
Note: The measured mass in an HRMS experiment would be compared to this exact mass to confirm the molecular formula.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups (e.g., Amide Carbonyl, N-H stretching)
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show several characteristic absorption bands.
N-H Stretching: Two distinct N-H stretching vibrations are anticipated. The indazole N-H stretch typically appears as a broad band in the 3300-2500 cm⁻¹ region due to hydrogen bonding. The amide N-H stretch is expected around 3300-3200 cm⁻¹. researchgate.net
C=O Stretching (Amide I band): A strong, sharp absorption band corresponding to the carbonyl group of the amide is a prominent feature, typically appearing in the range of 1680-1650 cm⁻¹. derpharmachemica.com
N-H Bending (Amide II band): This band, arising from the N-H bend coupled with C-N stretch, is expected around 1600-1550 cm⁻¹.
C=C and C=N Stretching: Absorptions from the aromatic rings will be present in the 1620-1450 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Indazole N-H | Stretch | ~3300-2500 | Broad, Medium |
| Amide N-H | Stretch | ~3300-3200 | Medium-Strong |
| Aromatic C-H | Stretch | ~3100-3000 | Medium-Weak |
| Amide C=O | Stretch (Amide I) | ~1680-1650 | Strong |
X-ray Crystallography for Solid-State Molecular Geometry and Conformation Analysis
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. tdcommons.org While specific crystallographic data for this compound is not available in the searched literature, a study would provide detailed measurements of bond lengths, bond angles, and torsion angles.
Key insights from such an analysis would include:
Confirmation of the planarity of the bicyclic indazole ring system.
The geometry of the acetamide substituent, including the C-N-C bond angle and the C-N bond length, which would indicate the degree of amide resonance.
The dihedral angle between the plane of the indazole ring and the plane of the amide group, defining the compound's conformation.
Detailed information on intermolecular interactions, particularly hydrogen bonding. It would be expected to show hydrogen bonds involving the amide N-H as a donor and the carbonyl oxygen as an acceptor, as well as the indazole N-H participating in hydrogen bonding networks, which dictate the crystal packing.
Table 4: Information Obtainable from X-ray Crystallography
| Parameter | Description |
|---|---|
| Bond Lengths | The precise distance between bonded atoms (e.g., C=O, C-N, N-H). |
| Bond Angles | The angle formed between three connected atoms (e.g., C-N-H). |
| Torsion Angles | The dihedral angle describing the rotation around a chemical bond. |
| Crystal Packing | The arrangement of molecules in the unit cell. |
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the intrinsic properties of a molecule. These calculations can predict a wide range of characteristics, from the molecule's three-dimensional shape to its electronic distribution and spectroscopic signatures.
The foundational step in most computational analyses is the determination of the molecule's most stable three-dimensional structure, known as the ground state geometry. DFT methods are highly effective for this purpose, providing accurate predictions of bond lengths, bond angles, and dihedral angles by solving the Kohn-Sham equations. ornl.govbitmesra.ac.in The choice of the functional (e.g., B3LYP, GGA) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of these calculations. core.ac.uk
For a molecule like N-(1H-indazol-6-yl)acetamide, DFT calculations would reveal the planarity of the indazole ring system and the orientation of the acetamide (B32628) substituent. Although specific data for the target compound is scarce, studies on similar molecules, such as N-(6-sulfamoylpyridin-3-yl)acetamide, have shown excellent correlation between DFT-optimized geometries and experimental data from X-ray diffraction. tandfonline.com For instance, in a study of an indazole derivative, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-phenylcyclopropane-1-carboxamide, DFT calculations were used to compute the optimized molecular structure, which was then compared with experimental X-ray data to validate the computational model. researchgate.net
Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Indazole Derivative This table presents hypothetical data based on typical values found in DFT studies of similar heterocyclic compounds to illustrate the type of information generated.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N (amide) | 1.35 | ||
| C=O (amide) | 1.23 | ||
| N-H (amide) | 1.01 | ||
| C-C (ring) | 1.40 | ||
| C-N (ring) | 1.38 | ||
| N-N (ring) | 1.35 | ||
| C-N-H (amide) | 120.5 | ||
| O=C-N (amide) | 122.0 | ||
| Ring-N-C (amide) | 125.0 |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For this compound, FMO analysis would map the distribution of these orbitals. Typically, in such aromatic systems, the HOMO and LUMO are delocalized over the π-system of the indazole ring. The acetamide group can influence the energy levels and distribution of these orbitals. A small HOMO-LUMO gap would suggest higher reactivity. nih.gov
Computational studies on other indazole derivatives have used FMO analysis to predict their reactivity. For example, in a study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, the HOMO-LUMO energy gap was calculated to be around 4.98 eV, indicating high stability. researchgate.netasianresassoc.org The molecular electrostatic potential (MEP) map is another useful tool derived from these calculations, which visualizes the electron density distribution and helps identify electrophilic and nucleophilic sites. tandfonline.com
Table 2: Illustrative Reactivity Descriptors from FMO Analysis for a Related Indazole Derivative This table presents hypothetical data based on values from DFT studies of similar compounds.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.20 |
| LUMO Energy | -1.35 |
| HOMO-LUMO Gap (ΔE) | 4.85 |
| Ionization Potential (I) | 6.20 |
| Electron Affinity (A) | 1.35 |
| Electronegativity (χ) | 3.78 |
| Chemical Hardness (η) | 2.43 |
| Global Softness (S) | 0.21 |
Theoretical vibrational analysis through DFT calculations can predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the frequencies and intensities of the vibrational modes. These theoretical spectra can then be compared with experimental data to confirm the molecular structure and assign the observed spectral bands to specific molecular vibrations. researchgate.net
For this compound, such calculations would predict characteristic frequencies for the N-H, C=O, and C-N stretching and bending modes of the acetamide group, as well as the vibrations of the indazole ring. Studies on related compounds, such as N-(6-sulfamoylpyridin-3-yl)acetamide tandfonline.com and various pyrimidine (B1678525) derivatives, nih.gov have demonstrated a strong agreement between calculated and experimental vibrational frequencies after applying a scaling factor to the computed values to account for anharmonicity and other theoretical approximations.
Table 3: Illustrative Vibrational Frequencies for this compound Functional Groups This table presents hypothetical data based on typical vibrational frequencies for these functional groups.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) | 3450 | 3400 | Amide N-H stretch |
| ν(C-H) aromatic | 3100 | 3080 | Aromatic C-H stretch |
| ν(C=O) | 1680 | 1665 | Amide I band (C=O stretch) |
| δ(N-H) | 1580 | 1560 | Amide II band (N-H bend) |
| ν(C-N) | 1350 | 1340 | Amide C-N stretch |
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Interactions with Biological Systems
While quantum chemical calculations are typically performed on single molecules in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in solution or interacting with a biological macromolecule like a protein. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's positions and velocities.
For this compound, MD simulations could be used to explore its conformational flexibility, particularly the rotation around the bond connecting the acetamide group to the indazole ring. When studying its interaction with a protein target, MD simulations can reveal the stability of the binding pose predicted by molecular docking, the key intermolecular interactions (like hydrogen bonds and hydrophobic contacts) that are maintained over time, and the dynamic conformational changes in both the ligand and the protein upon binding. innovareacademics.inresearchgate.netresearchgate.net For example, MD simulations have been used to confirm the stable binding of indazole derivatives to the active site of enzymes like cyclooxygenase-2 (COX-2). innovareacademics.in
Molecular Docking Studies for Ligand-Target Binding Mode Prediction and Affinity Estimation
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.
In the context of this compound, molecular docking would be a crucial tool for identifying potential protein targets and understanding the structural basis of its biological activity. For instance, derivatives of this compound have been docked into the ATP-binding site of various kinases, such as VEGFR-2, to predict their binding modes and guide the design of more potent inhibitors. nih.gov These studies often identify key hydrogen bonds between the indazole N-H or the acetamide C=O group and amino acid residues in the protein's active site.
Table 4: Illustrative Molecular Docking Results for an Indazole Derivative with a Protein Kinase This table presents hypothetical data based on typical results from molecular docking studies.
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| VEGFR-2 | -8.5 | Cys919 | Hydrogen bond with indazole N-H |
| Asp1046 | Hydrogen bond with acetamide C=O | ||
| Val848 | Hydrophobic interaction |
Pharmacophore Modeling for Ligand Design and Virtual Screening Applications
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand or the ligand-binding site of a protein. These models are then used as 3D queries to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com
A pharmacophore model for an indazole-based inhibitor like this compound would typically include features such as a hydrogen bond donor (the indazole N-H), a hydrogen bond acceptor (the acetamide C=O), and an aromatic ring. Such a model could be used to virtually screen for new molecules with different core structures but similar pharmacophoric features, potentially leading to the discovery of novel drug candidates. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Drug Design Methodologies
Computational chemistry and molecular modeling have become indispensable tools in the rational design and optimization of bioactive molecules. For this compound and its analogs, these methodologies have been instrumental in elucidating the structural requirements for biological activity and in guiding the synthesis of more potent and selective compounds. The application of Quantitative Structure-Activity Relationship (QSAR) and structure-based drug design techniques, such as molecular docking and pharmacophore modeling, has provided significant insights into the interactions of this chemical scaffold with various biological targets.
Research into derivatives of the this compound core has utilized these computational approaches to explore their potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. While specific QSAR models for this compound itself are not extensively documented in publicly available literature, studies on closely related analogs provide a strong foundation for understanding its structure-activity relationships.
One notable area of investigation has been the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.govresearchgate.net VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. nih.gov In a study focused on designing novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives, a scaffold hopping strategy was employed to create a library of potent VEGFR-2 inhibitors. nih.gov
Molecular docking simulations were performed to predict the binding modes of these compounds within the ATP-binding site of VEGFR-2. These studies revealed key interactions that are likely crucial for the inhibitory activity of this class of compounds. For instance, the indazole core of the molecules was predicted to form important hydrogen bonds with the hinge region of the kinase domain, a common feature for many kinase inhibitors.
A particularly potent compound from this series, designated as W13, demonstrated an IC₅₀ of 1.6 nM against VEGFR-2. nih.gov The computational analysis of W13's binding mode provided a structural rationale for its high affinity.
| Compound | Target | IC₅₀ (nM) | Key Predicted Interactions |
| W13 | VEGFR-2 | 1.6 | Hydrogen bonding with the kinase hinge region |
This table presents data on a derivative of this compound, highlighting its potency and key interactions as determined by molecular docking studies. nih.gov
Furthermore, structure-based drug design principles have guided the optimization of this compound analogs as inhibitors of other kinases. For example, a type II kinase inhibitor, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284), was developed as a potent inhibitor of Tropomyosin receptor kinases (TRKs). researchgate.net The design strategy involved hybridizing fragments of known type II kinase inhibitors with the indazole scaffold. researchgate.net This approach led to the discovery of a compound with high potency against TRKA, B, and C, and the ability to overcome certain resistance mutations. researchgate.net
In a different study, N-(1H-indazol-6-yl)benzenesulfonamide derivatives were designed as inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division. rsc.org This research utilized structural simplification and fragment growth strategies to develop highly effective inhibitors. rsc.org While not a direct acetamide, the use of the N-(1H-indazol-6-yl) scaffold highlights its versatility in kinase inhibitor design.
The development of covalent inhibitors has also been explored using the this compound scaffold. A fragment-based approach employing a library of chlorofluoroacetamide (B1361830) (CFA) derivatives was used to identify inhibitors of the cysteine protease papain. jst.go.jp Among the synthesized compounds was 2-chloro-2-fluoro-N-(1H-indazol-6-yl)acetamide. jst.go.jp This study underscores the utility of the indazole-acetamide core in designing covalent modifiers of protein function.
Pharmacophore modeling, another key computational technique, has been applied to asymmetrical hexahydro-2H-indazole analogs of curcumin (B1669340) to identify novel estrogen receptor alpha (ERα) inhibitors. While not directly involving this compound, this research demonstrates the applicability of ligand-based design methods to the broader indazole class.
Structure Activity Relationship Sar Studies of N 1h Indazol 6 Yl Acetamide Analogs
Impact of Substituent Variation on Modulating Biological Activity
The biological activity of N-(1H-indazol-6-yl)acetamide analogs can be significantly modulated by introducing various substituents at different positions on the indazole ring and the acetamide (B32628) group.
N1-Position: The N1 position of the indazole ring is a common site for modification. For instance, in a series of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepine derivatives, which incorporate an indazole moiety, variations at the N1-anilidoacetamide "trigger" moiety modulated both agonist efficacy and binding affinity for CCK-A receptors.
C3-Position: The C3 position is critical for activity. In a study of 1H-indazole-based derivatives as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for their strong inhibitory activities. mdpi.com
C4-Position: In a series of indazole arylsulfonamides designed as CCR4 antagonists, methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.org
C5-Position: The introduction of different substituted aromatic groups at the C5 position of the indazole ring through Suzuki coupling has been explored to enhance interactions with kinase targets. researchgate.net
C6-Position: For indazole arylsulfonamides, only small groups were tolerated at the C6 position, with these analogs being preferred over substitutions at C5 or C7. acs.org In another study, the introduction of triazole substituents at the 6-position of an indazole core led to significantly higher efficacy for the α3 subtype over the α1 subtype of certain receptors. acs.org
C7-Position: Modifications at the C7 position have also been investigated. For example, 7-nitroindazole (B13768) is known as a nitric oxide synthase inhibitor. researchgate.net
The acetamide side chain is another key area for modification to fine-tune the properties of these analogs. In a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives developed as VEGFR-2 inhibitors, modifications to the acetamide portion were part of the design strategy. nih.gov For example, the hydrophilicity and metabolic stability of compounds can be altered by changing the substituents on the acetamide nitrogen. In one study, a 2-methoxyethyl group on the acetamide side chain enhanced hydrophilicity compared to more lipophilic groups like antipyrine (B355649) or benzyl.
The following table summarizes the impact of various substituents on the biological activity of this compound analogs against VEGFR-2.
| Compound ID | Indazole Ring Substituent | Acetamide Moiety Modification | VEGFR-2 IC₅₀ (nM) |
| W1 | - | Phenyl | 10.3 |
| W2 | - | 4-Fluorophenyl | 5.8 |
| W13 | - | 2,4-Difluorophenyl | 1.6 |
This table presents a selection of data from a study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives as VEGFR-2 inhibitors to illustrate the effect of substitution on the acetamide moiety. nih.govacs.org
Role of the Indazole Ring System in Ligand-Target Recognition
The indazole ring system is a privileged scaffold in drug discovery, playing a fundamental role in the interaction of this compound analogs with their biological targets. Its bicyclic structure provides a rigid framework that can be appropriately decorated with functional groups to achieve specific binding interactions.
The indazole nucleus is often involved in forming crucial hydrogen bonds with the hinge region of kinases. For example, in VEGFR-2 inhibitors, the indazole ring has been shown to form key hydrogen bonds with amino acid residues in the ATP-binding pocket. acs.org The nitrogen atoms of the pyrazole (B372694) part of the indazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the target protein.
Influence of the Acetamide Moiety on Binding Affinity and Selectivity
The acetamide moiety in this compound analogs is not merely a linker but actively participates in modulating the binding affinity and selectivity of the compounds. Modifications to this part of the molecule can have profound effects on biological activity.
The carbonyl group of the acetamide can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the target's binding pocket. The N-H group of the acetamide can act as a hydrogen bond donor. The nature of the substituent on the nitrogen atom of the acetamide can influence the compound's solubility, lipophilicity, and metabolic stability, all of which can indirectly affect its binding affinity and in vivo efficacy.
In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea (B33335) derivatives were synthesized. The variation of substituents on the terminal phenyl ring of the benzamide or urea moiety, which can be considered an extension of the acetamide concept, had a significant impact on the inhibitory activity against FLT3 and its mutants.
The following table illustrates the effect of modifying the terminal group of the acetamide-like moiety on the inhibitory activity against the FLT3 kinase.
| Compound ID | Terminal Group | FLT3 IC₅₀ (nM) |
| 8a | Phenyl | 10.3 |
| 8r | 3-(Trifluoromethyl)phenyl | 1.8 |
| 8s | 4-Methoxyphenyl | 12.5 |
This table is based on data from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors, where the benzamide moiety is analogous to a substituted acetamide.
Stereochemical Effects on Biological Potency and Efficacy
The introduction of chiral centers into drug molecules can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities, potencies, and metabolic profiles. While many reported this compound analogs are achiral, the introduction of stereocenters can be a strategy to improve therapeutic properties.
For example, in a study on CFTR modulators, the (S)-enantiomer of an indazole-containing compound was found to be a potentiator, while the (R)-enantiomer acted as a mild inhibitor, highlighting the importance of stereochemistry for activity. nih.gov Although this example is not a direct this compound analog, it underscores the principle that the three-dimensional arrangement of substituents around a chiral center can be critical for proper interaction with a biological target. The specific orientation of functional groups can either facilitate or hinder the key binding interactions required for the desired biological effect.
In the broader context of indazole-containing kinase inhibitors, if a substituent introduced on the acetamide moiety or the indazole ring creates a chiral center, it is highly probable that the resulting enantiomers would display different biological activities. This is because the binding pockets of proteins are chiral environments, and one enantiomer may fit more favorably than the other.
Identification of Key Pharmacophoric Features for Specific Target Interactions
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound analogs, particularly those targeting protein kinases, a general pharmacophore model can be proposed based on SAR studies.
A structure-based pharmacophore model for Akt2 inhibitors, a serine/threonine kinase, identified key features that are likely relevant for other kinase inhibitors with a similar scaffold. acs.org These features typically include:
Hydrogen Bond Donors and Acceptors: The indazole ring provides a crucial hydrogen bond donor (N1-H) and a hydrogen bond acceptor (N2). The acetamide moiety also contributes a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). These features are often essential for anchoring the ligand in the ATP-binding site of kinases, particularly through interactions with the hinge region. mdpi.com
Hydrophobic/Aromatic Regions: The fused benzene (B151609) ring of the indazole scaffold provides a significant hydrophobic region that can engage in van der Waals and π-π stacking interactions with nonpolar residues in the binding pocket. Additional hydrophobic substituents can be introduced to further optimize these interactions.
A Vector for Substituent Variation: The position of the acetamide group and other available positions on the indazole ring provide vectors for introducing various substituents that can interact with more solvent-exposed regions of the binding site, thereby influencing selectivity and potency.
A representative pharmacophore model for an indazole-based kinase inhibitor would typically feature a hydrogen bond acceptor interacting with the hinge region, a hydrogen bond donor from the indazole N-H, and a hydrophobic group occupying a hydrophobic pocket. The acetamide moiety often serves to position a substituent into a specific region of the binding site to enhance selectivity.
Mechanistic Insights into Biological Interactions
Molecular Mechanisms of Enzyme Inhibition
Compounds built upon the N-(1H-indazol-6-yl)acetamide framework have been investigated for their ability to inhibit several classes of enzymes through distinct molecular mechanisms.
Kinase Inhibition: Adenosine (B11128) Triphosphate (ATP) Competitive vs. Allosteric Binding
Derivatives of this compound have emerged as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling. A primary mechanism of action is through direct competition with Adenosine Triphosphate (ATP) at the enzyme's active site.
Kinase inhibitors are broadly classified by their binding mode. Type I inhibitors are ATP-competitive and bind to the active conformation of the kinase, while Type II inhibitors bind to an inactive conformation, often extending into an adjacent allosteric pocket. tandfonline.com Research into derivatives such as 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide has identified them as powerful Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. nih.gov Molecular docking studies of related indazole-based compounds suggest they act as Type I inhibitors, binding to the ATP binding site of the VEGFR-2 kinase domain. jst.go.jp This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade responsible for angiogenesis. nih.gov For example, a compound from this series, W13, was found to potently inhibit VEGFR-2 with a very low IC50 value, indicating high-affinity binding. nih.govresearchgate.net
Immunoproteasome Subunit Inhibition (e.g., β1i, β5i)
The immunoproteasome is a specialized form of the proteasome involved in protein degradation and immune responses, with its inhibition being a strategy for treating autoimmune diseases and some cancers. mdpi.commdpi.com The catalytic activity resides in subunits including β1i and β5i. mdpi.com While the literature describes a variety of non-covalent inhibitors targeting these subunits, specific studies detailing the inhibitory mechanism of this compound or its direct derivatives on immunoproteasome subunits β1i and β5i are not prominently featured in the reviewed scientific reports. Research in this area has focused on other chemical scaffolds. mdpi.commdpi.com
Inhibition of Fatty Acid Synthase Components (e.g., KasA in Mycobacterium tuberculosis)
The cell wall of Mycobacterium tuberculosis contains essential mycolic acids, synthesized by the fatty acid synthase-II (FAS-II) system. google.com One key enzyme in this pathway is the β-ketoacyl-ACP synthase KasA. google.com While this compound itself is not identified as a direct inhibitor, a related class of indazole sulfonamides has been validated as potent inhibitors of KasA. google.comresearchgate.net For instance, the compound DG167, an indazole sulfonamide, has been shown to bind to KasA and inhibit its function, demonstrating synergistic lethality against M. tuberculosis when combined with other drugs. researchgate.net These findings highlight the potential of the indazole core in targeting KasA, although the specific activity of the acetamide (B32628) variant remains less characterized in this context.
Receptor Binding and Antagonism/Agonism Mechanisms (e.g., Melanin-Concentrating Hormone Receptor 1, MCHr1)
The this compound scaffold is a key feature in the development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHr1), a G-protein coupled receptor (GPCR) implicated in the regulation of energy homeostasis. nih.govnih.gov
A notable derivative, 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a), was identified as a high-affinity ligand and potent MCHr1 antagonist. nih.govacs.org This compound competitively blocks the receptor, preventing the binding of the endogenous ligand, melanin-concentrating hormone (MCH). nih.gov Activation of MCHr1 by MCH typically leads to an increase in intracellular Ca2+ levels. nih.govnih.gov The antagonistic action of compound 7a was demonstrated by its ability to potently inhibit this MCH-mediated release of Ca2+. nih.govacs.org This mechanism of antagonism effectively blocks the downstream signaling pathways associated with MCHr1 activation, which are linked to increased food intake. nih.govscienceopen.com
Disruption of Specific Cellular Pathways and Processes
By targeting key enzymes and receptors, compounds containing the this compound moiety can disrupt critical cellular processes, such as tumor-related angiogenesis.
Modulation of Tumor Angiogenesis Pathways (e.g., Vascular Endothelial Growth Factor Receptor-2, VEGFR-2)
Tumor angiogenesis, the formation of new blood vessels to supply tumors, is a critical process for cancer growth and metastasis. rsc.org This process is heavily regulated by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. rsc.org The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation and migration. nih.gov
As mentioned previously, derivatives of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide are potent inhibitors of VEGFR-2. nih.govrsc.org By competitively binding to the ATP-binding pocket of the VEGFR-2 kinase domain, these compounds prevent receptor autophosphorylation. nih.gov This blockade halts the downstream signaling pathways, including the PI3K-Akt-mTOR pathway. nih.gov The inhibition of this pathway suppresses the proliferation, migration, and tube formation of endothelial cells, ultimately disrupting the process of angiogenesis. nih.gov Research on compound W13 from this series showed it effectively inhibited the expression of phosphorylated VEGFR-2 in human umbilical vein endothelial cells (HUVEC), confirming its role in modulating this specific angiogenesis pathway. nih.gov
| Compound/Derivative Class | Target | Mechanism of Action | Biological Process Affected | IC50/Potency |
| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives (e.g., W13) | VEGFR-2 Kinase | ATP-Competitive Inhibition | Tumor Angiogenesis | 1.6 nM (W13) nih.govresearchgate.net |
| 2-(4-benzyloxy-phenyl)-N-[1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide (7a) | MCHr1 | Receptor Antagonism | Energy Homeostasis / Appetite Regulation | Potent inhibitor of Ca2+ release nih.govacs.org |
| Indazole sulfonamides (e.g., DG167) | KasA (M. tuberculosis) | Enzyme Inhibition | Mycolic Acid Biosynthesis | Potent inhibitor researchgate.net |
Impact on Apoptotic Pathways and Cell Cycle Regulation
Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis through various mechanisms. The tumor suppressor protein p53 and the B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. mdpi.comnih.gov
This compound derivatives have demonstrated the ability to induce apoptosis in cancer cells by modulating these key pathways.
p53/MDM2 Interaction: The p53 protein is a critical tumor suppressor that regulates the cell cycle and initiates apoptosis in response to cellular stress. mdpi.com Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. mdpi.com In many cancers where p53 is not mutated, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. mdpi.com Disrupting the p53-MDM2 interaction is a viable strategy to reactivate p53 and promote cancer cell death. mdpi.com Certain indazole derivatives have been shown to inhibit the p53/MDM2 pathway, suggesting a mechanism for their antitumor activity. researchgate.netnih.govdntb.gov.ua
Bcl-2 Family Members: The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members. nih.govmdpi.com The balance between these opposing factions determines the cell's fate. Several studies have highlighted the role of indazole-containing compounds in modulating the expression and function of Bcl-2 family proteins.
For example, a study on 1H-indazole-3-amine derivatives revealed that a lead compound could induce apoptosis by inhibiting Bcl-2 family members in a concentration-dependent manner. researchgate.net Another indazole derivative, in breast cancer cells, was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to apoptosis. researchgate.net Similarly, the multi-target drug BAI, which has an indazole core, induces apoptosis by downregulating Bcl-xL. nih.govspandidos-publications.com
Table 2: Impact of Indazole Derivatives on Apoptotic Pathways
| Compound/Derivative Class | Cancer Cell Line(s) | Key Mechanistic Findings |
| 1H-indazole-3-amine derivative (6o) | K562 (Chronic Myeloid Leukemia) | Inhibits Bcl-2 family members and the p53/MDM2 pathway. researchgate.netnih.gov |
| Indazole derivative (2f) | 4T1 (Breast Cancer) | Upregulates cleaved caspase-3 and Bax; downregulates Bcl-2. researchgate.net |
| BAI (2-[1,1'biphenyl]-4-yl-N-[5-(1,1-dioxo-1λ6-isothiazolidin-2-yl)-1H-indazol-3-yl]acetamide) | A549 (Lung), Caki (Renal) | Downregulates Bcl-xL; modulates interactions among p53 and Bcl-2 family proteins. nih.govspandidos-publications.com |
| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative (W13) | HGC-27 (Gastric Cancer) | Induces apoptosis by increasing ROS production and regulating apoptotic proteins. nih.gov |
This table is interactive. Click on the headers to sort the data.
Inhibition of Sodium Ion Homeostasis (e.g., PfATP4 in Plasmodium falciparum)
Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on a unique P-type ATPase, PfATP4, to maintain low intracellular sodium ion concentrations. acs.orgnih.gov PfATP4 actively exports Na+ ions from the parasite, a process essential for its survival and development. acs.orgnih.gov This makes PfATP4 a prime target for novel antimalarial drugs, as it has no close orthologs in mammals. acs.org
Research has identified N-acetamide indoles as a class of compounds that inhibit PfATP4. acs.orgnih.gov Through screening and optimization, analogs have been developed that exhibit potent activity against the asexual blood stage of P. falciparum. nih.gov The mechanism of action was confirmed through several lines of evidence:
Resistant parasites developed mutations in the PfATP4 gene. acs.orgnih.gov
The metabolic signature of treated parasites resembled that of parasites treated with a known PfATP4 inhibitor, KAE609. nih.gov
The compounds directly inhibited the Na+-dependent ATPase activity of PfATP4. acs.orgnih.gov
Inhibition of PfATP4 leads to a rapid increase in intracellular sodium levels in the parasite, disrupting its ionic homeostasis and ultimately leading to cell death. frontiersin.org This disruption has been shown to block the transition from the schizont to the ring stage of the parasite's lifecycle by inhibiting egress from the host red blood cell. frontiersin.org
Molecular Basis of Antimicrobial Activity
Beyond their anticancer and antimalarial properties, indazole derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi. banglajol.inforesearchgate.net The molecular mechanisms underlying their antimicrobial activity are multifaceted and can involve the disruption of essential cellular structures and processes.
Bacterial Cell Wall Synthesis and Membrane Integrity: The bacterial cell wall is a crucial structure that provides shape and protection from osmotic stress. Inhibitors of cell wall biosynthesis are among the most effective classes of antibiotics. nih.gov Some indazole derivatives are thought to exert their antimicrobial effects by inhibiting key enzymes involved in the synthesis of the bacterial cell wall. banglajol.inforesearchgate.net For instance, in Mycobacterium tuberculosis, indazole sulfonamides have been identified as inhibitors of KasA, an enzyme essential for the biosynthesis of the mycolic acid layer of the cell wall. nih.gov
Another key mechanism is the disruption of the bacterial cell membrane. Damage to the membrane leads to increased permeability, leakage of essential cellular components, and ultimately, cell death. banglajol.infomdpi.com Studies have shown that certain indazole-containing compounds can cause membrane damage, as evidenced by the leakage of proteins from bacterial cells. mdpi.com The generation of reactive oxygen species (ROS) can also contribute to the loss of membrane integrity. nih.gov
Chemical Biology Applications and Probe Development
N-(1H-indazol-6-yl)acetamide Derivatives as Molecular Probes for Biological Target Identification
Derivatives of this compound serve as crucial molecular probes for the identification and validation of novel biological targets. The inherent drug-like properties of the indazole ring system make it a suitable starting point for designing high-affinity ligands. austinpublishinggroup.com By systematically modifying the core structure, researchers can develop a library of compounds to screen against various cellular targets.
A notable application of these derivatives is in the field of kinase inhibition. For instance, a series of 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov One particular compound, W13, exhibited a VEGFR-2 inhibition with an IC50 of 1.6 nM. nih.gov Similarly, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly effective inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of cell mitosis that is often overexpressed in cancers. rsc.orgnih.gov Compound K22 from this series demonstrated a remarkable PLK4 inhibitory activity with an IC50 of 0.1 nM. rsc.orgnih.gov
Furthermore, derivatives have been explored as inhibitors for other significant cancer-related targets. A novel c-KIT T670I mutant selective kinase inhibitor, N-(1H-indazol-6-yl)malonamide (CHMFL-KIT-033), has been developed for gastrointestinal stromal tumors. acs.org Additionally, a derivative, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284), was discovered as a potent type II TRK kinase inhibitor. researchgate.net
The table below summarizes the biological targets identified using this compound derivatives:
| Derivative Class | Biological Target | Significance |
| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide | VEGFR-2 nih.gov | Tumor Angiogenesis nih.gov |
| N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 rsc.orgnih.gov | Cell Mitosis Regulation, Cancer rsc.orgnih.gov |
| N-(1H-indazol-6-yl)malonamide | c-KIT T670I Mutant acs.org | Gastrointestinal Stromal Tumors acs.org |
| (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | TRK Kinase researchgate.net | Cancer Therapy researchgate.net |
| 2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide | STAT3, Bcl-2/Bax vulcanchem.com | Lung and Liver Cancer vulcanchem.com |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | IDO1 Protein researchgate.net | Colorectal Cancer researchgate.net |
| 1H-indazole derivatives | Apoptosis signal-regulating kinase 1 (ASK1) researchgate.net | Inflammatory Diseases researchgate.net |
Development of Fluorescent or Tagged Analogs for Live-Cell Imaging and Proteomics
To visualize the localization and dynamics of this compound-based probes within living cells, fluorescent or tagged analogs are developed. These modifications allow for real-time monitoring of drug-target interactions and can provide insights into the subcellular distribution of the target protein.
While direct examples of fluorescently tagged this compound are not extensively documented in the provided search results, the general principles of developing such probes are well-established. This often involves attaching a fluorophore to a part of the molecule that does not interfere with its binding to the target protein. otago.ac.nz The development of fluorescent ligands for various receptors, such as the A1 adenosine (B11128) receptor and cannabinoid receptors, showcases the feasibility of this approach. otago.ac.nz For instance, a fluorescent phosphatidylinositol 3-kinase (PI3K) inhibitor, HS-133, was developed from a xanthine (B1682287) scaffold, demonstrating that a fluorophore can be engineered to be part of the pharmacophore. nih.gov
The concept of "minimalist" photo-crosslinkers, which contain an alkyl diazirine group and a chemically tractable tag, presents another avenue for developing probes for live-cell imaging and proteomics. nih.gov These small, reactive groups can be incorporated into the this compound scaffold to create photo-activatable probes. Upon photo-irradiation, these probes can covalently bind to their target proteins, enabling their subsequent identification and analysis.
Use in Affinity-Based Proteomic Approaches for Off-Target Profiling
A critical aspect of drug development is understanding the full spectrum of a compound's interactions within the proteome to identify potential off-targets, which can lead to unforeseen side effects. Affinity-based proteomic approaches, coupled with mass spectrometry, are powerful tools for this purpose. frontiersin.org
This compound derivatives can be immobilized on a solid support, such as beads, to create an affinity matrix. This matrix is then incubated with a cell lysate, allowing proteins that bind to the immobilized compound to be captured. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. This technique can reveal not only the intended target but also any off-target proteins that interact with the compound.
A related technique is activity-based protein profiling (ABPP), which uses reactive chemical probes to covalently label active enzymes in a complex proteome. jst.go.jp A library of chlorofluoroacetamide-appended fragments, including a derivative of this compound, has been used for the fragment-based discovery of covalent inhibitors for cysteine proteases. jst.go.jp This approach allows for the identification of target-selective covalent inhibitors from a diverse library of compounds.
Application in Elucidating Novel Biological Pathways and Disease Mechanisms
By identifying the biological targets of this compound derivatives and observing their effects on cellular function, researchers can gain valuable insights into novel biological pathways and the underlying mechanisms of diseases.
For example, the discovery that a derivative of this compound inhibits VEGFR-2 has direct implications for understanding the process of angiogenesis in cancer. nih.gov Further investigation of the downstream effects of this inhibition revealed that the compound, W13, blocked the PI3K-Akt-mTOR signaling pathway in gastric cancer cells. nih.gov This not only confirms the role of VEGFR-2 in this pathway but also suggests that targeting this receptor with indazole-based inhibitors could be a viable therapeutic strategy. nih.gov
Similarly, the identification of ASK1 as a target for 1H-indazole derivatives has opened up new avenues for studying inflammatory diseases. researchgate.net Mechanistic studies showed that a promising compound from this series suppresses phosphorylation in the ASK1-p38/JNK signaling pathway and regulates the expression of apoptosis-related proteins in a model of intestinal epithelial cells. researchgate.net These findings highlight the potential of these compounds to unravel the complex signaling networks involved in inflammation and apoptosis.
Furthermore, a study on a novel cyclin-dependent kinase (CDK) inhibitor, which is an acetamide (B32628) derivative, in head and neck cancer cells led to the identification of ten differentially expressed genes upon treatment. nih.gov This suggests that the anticancer activity of this compound may be mediated through the modulation of these newly identified genes, providing a deeper understanding of its mechanism of action and potentially revealing new therapeutic targets. nih.gov
Future Directions and Research Opportunities
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of indazole derivatives is a mature field, yet there is a continuous drive towards more efficient, cost-effective, and environmentally benign methods. benthamdirect.com Traditional synthetic routes often involve harsh reaction conditions and the use of expensive or hazardous reagents. researchgate.net
Recent advancements have focused on catalyst-based approaches, including the use of transition-metal and acid-base catalysts, to improve reaction efficiency and selectivity. benthamdirect.comingentaconnect.com Furthermore, the principles of green chemistry are being increasingly integrated into the synthesis of indazoles. This includes the use of greener solvents like polyethylene (B3416737) glycol (PEG) and water, as well as energy-efficient techniques such as microwave irradiation and electrochemical synthesis. researchgate.netacs.orgmdpi.comorganic-chemistry.orgsamipubco.comsamipubco.com For instance, researchers have reported the use of copper oxide nanoparticles supported on activated carbon for the one-pot, three-component synthesis of indazoles in PEG-400, a green solvent. acs.org Another eco-friendly approach involves the use of ammonium (B1175870) chloride as a mild acid catalyst in an ethanol (B145695) solvent under grinding conditions. samipubco.com
Future work will likely focus on the development of novel catalytic systems, including biocatalysis, and the expanded use of flow chemistry to enable continuous and scalable production of N-(1H-indazol-6-yl)acetamide and its derivatives.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of indazole-based compounds is no exception. nih.govscielo.brmednexus.org These computational tools can analyze vast datasets to identify novel drug targets, predict the biological activity of new compounds, and optimize their pharmacokinetic properties. nih.govresearchgate.net
In silico screening methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are already being used to design and prioritize indazole derivatives for synthesis and testing. nih.govnih.govafjbs.compnrjournal.comresearchgate.net For example, in silico high-throughput screening has been used to identify indazole-based inhibitors of Unc-51-Like Kinase 1 (ULK1). nih.gov Similarly, QSAR and molecular docking studies have been employed to design novel indazole derivatives as potential histone deacetylase (HDAC) inhibitors for breast cancer. nih.gov
The future will see a greater reliance on more sophisticated AI and ML algorithms, including deep learning, to generate novel molecular structures with desired biological activities from scratch (de novo design). mednexus.orgfrontiersin.org These approaches can explore a much larger chemical space than traditional methods and have the potential to accelerate the discovery of new drug candidates significantly. frontiersin.org
Exploration of Polypharmacological Strategies for Multi-Target Modulation
The concept of "one drug, one target" is increasingly being replaced by a polypharmacological approach, where a single molecule is designed to interact with multiple targets simultaneously. samipubco.com This strategy can be particularly effective for complex diseases like cancer, where multiple signaling pathways are often dysregulated. samipubco.com The indazole scaffold is well-suited for the development of multi-target agents due to its ability to interact with a diverse range of proteins. samipubco.com
Several studies have already reported the development of indazole-based dual inhibitors. For instance, scaffold hopping from an indole (B1671886) to an indazole core has led to the discovery of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org Other research has focused on designing dual inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases involved in cancer progression. tandfonline.com The discovery of a novel indazole-based scaffold that acts as a dual Hsp90/tubulin binding compound has also been reported. acs.org
Future research in this area will likely focus on the rational design of indazole derivatives with tailored polypharmacological profiles for specific diseases. This will involve a deep understanding of the underlying disease biology and the use of computational tools to predict the off-target effects of new compounds.
Mechanistic Elucidation of Emerging Biological Activities
While the anticancer and anti-inflammatory properties of indazole derivatives are well-established, new biological activities are continually being discovered. For this compound and its analogs, a thorough understanding of their mechanism of action at the molecular level is crucial for their further development as therapeutic agents.
Recent research has identified novel targets for indazole-based compounds, including bacterial DNA gyrase B and the β-ketoacyl synthase KasA in Mycobacterium tuberculosis. nih.govnih.govpreprints.org For example, an indazole sulfonamide, GSK3011724A, was found to inhibit mycolic acid biosynthesis by targeting KasA. nih.gov
Future investigations will need to employ a combination of biochemical, genetic, and structural biology techniques to precisely define how these compounds interact with their targets and modulate cellular pathways. This knowledge will be essential for optimizing their efficacy and minimizing potential side effects.
Design of Highly Selective Probes for Specific Target Validation
Chemical probes are indispensable tools for validating the role of specific proteins in disease processes. researchgate.netrsc.org The development of highly selective probes for individual targets is a significant challenge, as many small molecules exhibit off-target effects. nih.gov
The indazole scaffold has been used to develop selective inhibitors for a variety of protein kinases, including c-Src. nih.gov Strategies for achieving selectivity often involve designing molecules that can exploit subtle differences in the ATP-binding pockets of different kinases or by targeting less conserved allosteric sites. frontiersin.org Fragment-based drug design and knowledge-based approaches have also been successfully used to develop selective indazole-based kinase inhibitors. mdpi.comtandfonline.com For instance, a fragment-based approach led to the identification of indazole derivatives as selective inhibitors of Aurora kinases. mdpi.com
Future efforts will focus on the design and synthesis of next-generation chemical probes with even greater selectivity and potency. These probes will be crucial for dissecting complex biological pathways and for identifying new therapeutic targets for this compound and related compounds. The development of targeted covalent inhibitors, which form a permanent bond with their target protein, represents another promising avenue for achieving high selectivity and prolonged therapeutic effects. wuxiapptec.com
Q & A
What are the optimized synthetic routes for N-(1H-indazol-6-yl)acetamide and its derivatives?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, indazole derivatives react with acetylating agents (e.g., acetic anhydride) under reflux conditions to introduce the acetamide group. Key steps include:
- Amide bond formation : Nucleophilic attack of the indazole amine on the carbonyl carbon of acetyl chloride, followed by dehydration .
- Reaction optimization : Use of polar aprotic solvents (e.g., DMF) and catalysts (e.g., DMAP) to enhance yield. TLC with hexane:ethyl acetate (8:2) monitors progress .
- Purification : Recrystallization in ethanol or column chromatography ensures purity .
How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Analytical techniques are systematically applied:
- NMR spectroscopy : and NMR verify substituent positions (e.g., acetamide proton signals at δ 2.1 ppm and indazole aromatic protons at δ 7.2–8.0 ppm) .
- IR spectroscopy : Peaks at 1670–1690 cm confirm C=O stretching of the acetamide group .
- Mass spectrometry : HRMS validates molecular ion peaks (e.g., [M+H] for CHNO: 176.0821) .
What strategies resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:
- Dose-response standardization : Use EC/IC values across multiple cell lines (e.g., MCF-7 for anticancer screening) .
- Structural validation : X-ray crystallography (e.g., PDB 7G9V) confirms binding modes with targets like Zika NS3 helicase .
- Control experiments : Replicate studies with HPLC-purified compounds to exclude byproduct interference .
How does this compound interact with viral enzymes like Zika NS3 helicase?
Answer:
Crystallographic data (PDB 7G9V) show the compound binds to the ATPase pocket of NS3 helicase via:
- Hydrogen bonding : Acetamide carbonyl interacts with Lys200.
- π-π stacking : Indazole aligns with Phe154 .
Methodology : - Molecular docking : AutoDock Vina predicts binding affinity (ΔG ≈ -8.2 kcal/mol).
- Surface plasmon resonance (SPR) : Validates binding kinetics (K ~ 12 µM) .
What computational methods predict binding affinity with biological targets?
Answer:
- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
- Free energy perturbation (FEP) : Quantifies ΔΔG for substituent modifications (e.g., adding electron-withdrawing groups enhances kinase inhibition) .
- Validation : IC values from enzymatic assays (e.g., kinase inhibition) correlate with computational predictions (R > 0.85) .
What in vitro assays are used for initial biological screening?
Answer:
- Anticancer activity : MTT assay on cancer cell lines (e.g., HepG2, IC reported at 15 µM) .
- Antimicrobial screening : Broth microdilution (MIC ≤ 32 µg/mL against S. aureus) .
- Enzyme inhibition : Fluorescence-based assays (e.g., NADH-coupled for kinase activity) .
How are structure-activity relationships (SAR) analyzed for derivatives?
Answer:
- Core modification : Compare analogs with substituents at the indazole 3-position. Electron-donating groups (e.g., -OCH) improve solubility but reduce target affinity .
- Bioisosteric replacement : Replacing acetamide with sulfonamide maintains hydrogen bonding but alters pharmacokinetics .
- Quantitative SAR (QSAR) : CoMFA models correlate logP with cytotoxicity (R = 0.76) .
What key functional groups influence reactivity and bioactivity?
Answer:
- Acetamide group : Essential for hydrogen bonding with enzymatic targets (e.g., kinase ATP pockets) .
- Indazole core : Planar structure enables π-π interactions with aromatic residues in binding sites .
- Substituent effects : Halogens (e.g., -Cl) at the 4-position enhance lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
